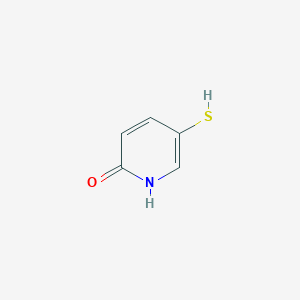![molecular formula C18H15ClSe B101746 [Chloro(diphenyl)-lambda4-selanyl]benzene CAS No. 17166-13-1](/img/structure/B101746.png)
[Chloro(diphenyl)-lambda4-selanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Chloro(diphenyl)-lambda4-selanyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a chlorine atom and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Chloro(diphenyl)-lambda4-selanyl]benzene typically involves the reaction of diphenyl diselenide with a chlorinating agent such as thionyl chloride or sulfuryl chloride. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows:
(C6H5)2Se2+SOCl2→(C6H5)2SeCl+SO2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [Chloro(diphenyl)-lambda4-selanyl]benzene can undergo oxidation reactions to form selenoxides or selenones.
Reduction: The compound can be reduced to form diphenyl selenide.
Substitution: The chlorine atom in this compound can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Diphenyl selenoxide or diphenyl selenone.
Reduction: Diphenyl selenide.
Substitution: Corresponding substituted selenides.
Scientific Research Applications
Chemistry
[Chloro(diphenyl)-lambda4-selanyl]benzene is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It serves as a precursor for various selenium-containing compounds.
Biology and Medicine
In medicinal chemistry, selenium compounds are investigated for their potential antioxidant and anticancer properties. This compound may be used in the synthesis of selenium-based drugs or as a tool to study selenium’s biological effects.
Industry
The compound can be used in the production of specialty chemicals and materials that require selenium-containing intermediates.
Mechanism of Action
The mechanism by which [Chloro(diphenyl)-lambda4-selanyl]benzene exerts its effects depends on the specific reaction or application. In oxidation reactions, the selenium atom can undergo redox cycling, which is crucial for its antioxidant properties. In biological systems, selenium compounds can interact with thiol groups in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Diphenyl diselenide: A precursor in the synthesis of [Chloro(diphenyl)-lambda4-selanyl]benzene.
Diphenyl selenide: A reduced form of the compound.
Diphenyl selenoxide: An oxidized form of the compound.
Uniqueness
This compound is unique due to the presence of a chlorine atom bonded to the selenium atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[chloro(diphenyl)-λ4-selanyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClSe/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZYEHBDHSQLHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se](C2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClSe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B101667.png)

![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B101669.png)
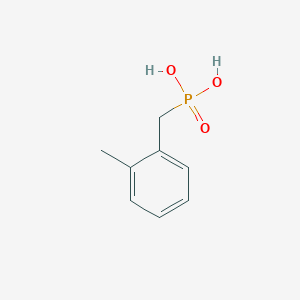

![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)
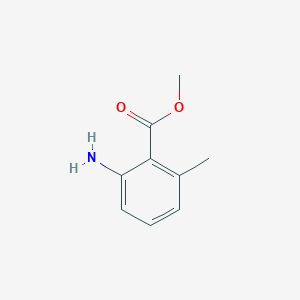

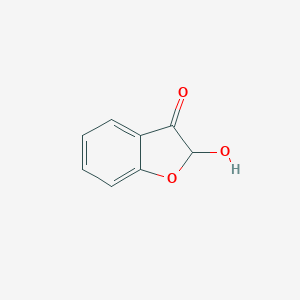

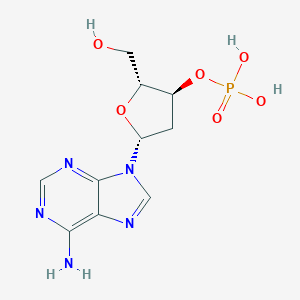
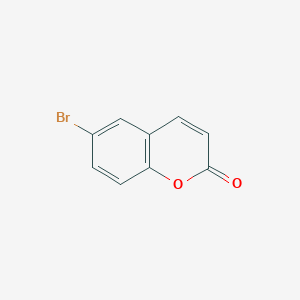
![[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate](/img/structure/B101685.png)
